molecular formula C14H16ClN5O2 B11045734 1-(5-Chloro-2-methoxyphenyl)-3-(4-hydroxy-5,6-dimethylpyrimidin-2-yl)guanidine

1-(5-Chloro-2-methoxyphenyl)-3-(4-hydroxy-5,6-dimethylpyrimidin-2-yl)guanidine

Cat. No.: B11045734
M. Wt: 321.76 g/mol
InChI Key: CHNKBJSUFMMDCY-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-methoxyphenyl)-N’-(4,5-dimethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)guanidine is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a guanidine group linked to a substituted phenyl ring and a pyrimidinyl moiety, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-N’-(4,5-dimethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)guanidine typically involves multi-step organic reactions. One common method includes the following steps:

    Preparation of 5-chloro-2-methoxyaniline: This can be achieved by chlorination of 2-methoxyaniline using a chlorinating agent such as thionyl chloride.

    Formation of 5-chloro-2-methoxyphenyl isocyanate: The 5-chloro-2-methoxyaniline is then reacted with phosgene to form the corresponding isocyanate.

    Synthesis of the pyrimidinyl derivative: The pyrimidinyl moiety can be synthesized by reacting appropriate starting materials such as acetylacetone and urea under acidic conditions.

    Coupling reaction: Finally, the 5-chloro-2-methoxyphenyl isocyanate is reacted with the pyrimidinyl derivative in the presence of a base to form N-(5-chloro-2-methoxyphenyl)-N’-(4,5-dimethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)guanidine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-Chloro-2-methoxyphenyl)-N’-(4,5-dimethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)guanidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding quinones or other oxidized derivatives.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chloro group.

Scientific Research Applications

N-(5-Chloro-2-methoxyphenyl)-N’-(4,5-dimethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)guanidine has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

    Material Science: Used in the development of novel materials with specific properties.

    Biological Studies: Studied for its interactions with biological molecules and potential as a biochemical probe.

    Industrial Applications: Utilized in the synthesis of other complex organic compounds and intermediates.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-N’-(4,5-dimethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)guanidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(5-Chloro-2-methoxyphenyl)-N’-(4,5-dimethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)urea: Similar structure but with a urea group instead of guanidine.

    N-(5-Chloro-2-methoxyphenyl)-N’-(4,5-dimethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thiourea: Similar structure but with a thiourea group.

Uniqueness

N-(5-Chloro-2-methoxyphenyl)-N’-(4,5-dimethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)guanidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C14H16ClN5O2

Molecular Weight

321.76 g/mol

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)guanidine

InChI

InChI=1S/C14H16ClN5O2/c1-7-8(2)17-14(19-12(7)21)20-13(16)18-10-6-9(15)4-5-11(10)22-3/h4-6H,1-3H3,(H4,16,17,18,19,20,21)

InChI Key

CHNKBJSUFMMDCY-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(N=C(NC1=O)/N=C(\N)/NC2=C(C=CC(=C2)Cl)OC)C

Canonical SMILES

CC1=C(N=C(NC1=O)N=C(N)NC2=C(C=CC(=C2)Cl)OC)C

Origin of Product

United States

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